molecular formula C10H9F3O B14038514 1-(4-(Difluoromethyl)-2-fluorophenyl)propan-2-one

1-(4-(Difluoromethyl)-2-fluorophenyl)propan-2-one

Cat. No.: B14038514
M. Wt: 202.17 g/mol
InChI Key: INTJNYJCYRZZHN-UHFFFAOYSA-N
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Description

1-(4-(Difluoromethyl)-2-fluorophenyl)propan-2-one is a fluorinated aromatic ketone characterized by a propan-2-one backbone attached to a substituted phenyl ring. The phenyl group is functionalized with a difluoromethyl (-CF₂H) group at the para position and a fluorine atom at the ortho position. This compound’s structure combines electron-withdrawing fluorine substituents with a ketone group, making it a candidate for applications in pharmaceuticals, agrochemicals, or materials science .

Properties

Molecular Formula

C10H9F3O

Molecular Weight

202.17 g/mol

IUPAC Name

1-[4-(difluoromethyl)-2-fluorophenyl]propan-2-one

InChI

InChI=1S/C10H9F3O/c1-6(14)4-7-2-3-8(10(12)13)5-9(7)11/h2-3,5,10H,4H2,1H3

InChI Key

INTJNYJCYRZZHN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=C(C=C1)C(F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-(difluoromethyl)-2-fluorobenzene with acetone in the presence of a suitable catalyst under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Difluoromethyl)-2-fluorophenyl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions on the aromatic ring.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(4-(Difluoromethyl)-2-fluorophenyl)propan-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-(Difluoromethyl)-2-fluorophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The difluoromethyl and fluorine substituents can influence the compound’s reactivity and binding affinity to various enzymes or receptors. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogs include compounds with variations in substituent type, position, and electronic properties. A comparative analysis is provided in Table 1.

Table 1: Structural and Physical Properties of Selected Analogues

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
1-(4-(Difluoromethyl)-2-fluorophenyl)propan-2-one -CF₂H (para), -F (ortho) C₁₀H₉F₃O 208.18 High electronegativity; potential fluorinated intermediate
1-(4-(2,2,2-Trifluoroethoxy)phenyl)propan-2-one -OCH₂CF₃ (para) C₁₁H₁₁F₃O₂ 250.20 Enhanced lipophilicity; used in palladium-catalyzed C-O cross-coupling
1-(4-Methylphenyl)propan-2-one -CH₃ (para) C₁₀H₁₂O 148.20 Simpler alkyl substitution; lower polarity
1-[(2,5-Dimethylphenyl)sulfanyl]-3-(2-fluorophenyl)propan-2-one -S-(2,5-dimethylphenyl), -F (ortho) C₁₇H₁₇FOS 304.38 Sulfur-containing; potential redox-active applications
1-(4-(Difluoromethoxy)-2-(trifluoromethyl)phenyl)propan-2-one -OCF₂H (para), -CF₃ (ortho) C₁₁H₉F₅O₂ 268.18 High fluorination density; predicted boiling point: 249.3°C
(Z)-1-(2,4-Difluorophenyl)-3-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one Triazole and multiple -F substituents C₁₇H₁₁F₃N₃O 354.29 Antifungal/antimicrobial activity; heterocyclic integration

Impact of Substituents on Physicochemical Properties

  • Electron-Withdrawing Groups (e.g., -F, -CF₃, -OCF₂H):
    Fluorine substituents increase electronegativity and metabolic stability but may reduce solubility in polar solvents. For example, this compound exhibits higher oxidative stability compared to its methyl-substituted analog (1-(4-methylphenyl)propan-2-one) due to reduced electron density on the aromatic ring .
  • Electron-Donating Groups (e.g., -CH₃, -OCH₃): Methyl or methoxy groups enhance solubility in organic solvents but may decrease resistance to enzymatic degradation.

Biological Activity

1-(4-(Difluoromethyl)-2-fluorophenyl)propan-2-one, also known as 1,1-difluoro-1-(4-fluorophenyl)propan-2-one, is an organic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9H8F2O
  • Molar Mass : Approximately 188.15 g/mol
  • Structure : The compound features a difluoromethyl group and a para-substituted fluorophenyl group, which enhances its reactivity and binding affinity towards biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The presence of fluorine atoms increases the compound's lipophilicity and binding affinity, allowing it to effectively modulate various biological processes. Research indicates that it may act as an enzyme inhibitor or receptor modulator, which is valuable in drug discovery.

Biological Activity Overview

Research has demonstrated several biological activities associated with this compound:

  • Enzyme Inhibition : The compound shows potential in inhibiting key enzymes involved in metabolic pathways.
  • Anticancer Activity : Preliminary studies suggest that it may have anticancer properties, particularly when used in combination with other therapeutic agents.
  • Anti-inflammatory Effects : The compound has been explored for its potential to modulate inflammatory responses.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits specific metabolic enzymes
Anticancer ActivityShows synergistic effects with other drugs
Anti-inflammatoryModulates inflammatory pathways

Case Study: Anticancer Potential

A study investigated the anticancer effects of this compound in vitro. The results indicated that the compound exhibited significant cytotoxicity against various cancer cell lines, particularly when combined with established chemotherapeutics. This suggests a potential role in enhancing the efficacy of existing cancer treatments.

Mechanistic Insights

The mechanism underlying the anticancer activity involves the inhibition of specific signaling pathways critical for cancer cell proliferation and survival. Molecular docking studies have shown that the compound can effectively bind to target proteins involved in these pathways, leading to reduced cell viability.

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